molecular formula C14H22O3Si B11857682 2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde CAS No. 192711-11-8

2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde

Cat. No.: B11857682
CAS No.: 192711-11-8
M. Wt: 266.41 g/mol
InChI Key: MRXWTPQEYTVXDX-UHFFFAOYSA-N
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Description

2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with a tert-butyldimethylsilyloxy group and a methoxy group. This compound is of interest in organic synthesis due to its unique reactivity and protective group properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde typically involves the protection of the hydroxyl group of 4-hydroxy-3-methoxybenzaldehyde (vanillin) with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction conditions are mild and the product is usually obtained in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the availability of high-purity reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzoic acid.

    Reduction: 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is used in several scientific research applications:

    Chemistry: It serves as a protected form of vanillin, useful in multi-step organic synthesis where the hydroxyl group needs to be temporarily masked.

    Biology: It can be used in the synthesis of biologically active molecules where selective protection and deprotection of functional groups are required.

    Medicine: It may be involved in the synthesis of pharmaceutical intermediates.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde largely depends on its role as a protecting group. The tert-butyldimethylsilyl (TBDMS) group protects the hydroxyl functionality during various chemical transformations. The protection is achieved through the formation of a stable silyl ether, which can be selectively removed under mild acidic or fluoride ion conditions, thus revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-((tert-Butyldimethylsilyl)oxy)acetaldehyde
  • 2-((tert-Butyldimethylsilyl)oxy)ethanol
  • 2-((tert-Butyldimethylsilyl)oxy)ethylamine

Uniqueness

2-((tert-Butyldimethylsilyl)oxy)-4-methoxybenzaldehyde is unique due to its combination of a benzaldehyde core with both a methoxy and a tert-butyldimethylsilyloxy group. This combination allows for selective reactions at the aldehyde, methoxy, and silyloxy functionalities, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

192711-11-8

Molecular Formula

C14H22O3Si

Molecular Weight

266.41 g/mol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-4-methoxybenzaldehyde

InChI

InChI=1S/C14H22O3Si/c1-14(2,3)18(5,6)17-13-9-12(16-4)8-7-11(13)10-15/h7-10H,1-6H3

InChI Key

MRXWTPQEYTVXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)OC)C=O

Origin of Product

United States

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